N-(2,3-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine
Overview
Description
N-(2,3-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine is a useful research compound. Its molecular formula is C16H23N5 and its molecular weight is 285.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 285.19534575 g/mol and the complexity rating of the compound is 436. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Evaluation in Neurology
N-(2,3-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine and its derivatives have been a focal point in the synthesis and evaluation for medical applications, particularly in neurology. Xiang Ma et al. (2009) synthesized and investigated four groups of 2,4-diamino-1,3,5-triazine derivatives, including 5-Aryl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamines, for their neuronal sodium channels binding activity. This research underscores the potential of these compounds in managing central nervous system-related disorders like neuropathic pain, epilepsy, and cerebral ischemic disorders due to their ability to interfere with ion flux by blocking neuronal sodium channels (Ma et al., 2009).
Chemical Synthesis and Structural Analysis
On a more fundamental level, these compounds have been the subject of extensive chemical synthesis and structural analysis. Studies like those conducted by Kalyan Kumar Bhattagharya et al. (1979) and W. Wendelin et al. (1980) have delved into the syntheses of various derivatives, examining their structural aspects through methods like acid-catalyzed spiroannulation and the reaction of guanidine with different ketones. These investigations not only provide deeper insights into the chemical properties of these compounds but also expand the repertoire of synthetic methodologies for triazine derivatives (Bhattagharya & Sen, 1979) (Wendelin et al., 1980).
Applications in Pesticide Development
Furthermore, these compounds have seen applications in pesticide development. Research indicated by Harrison et al. (1973) presents 1,3,5-Triazapenta-1,4-dienes as a new group of biologically active compounds, with discussions around their general methods of preparation, physical and chemical properties, and structure-activity relationships in laboratory tests against various pests. This highlights the potential utility of triazine derivatives in the agricultural sector (Harrison et al., 1973).
Crystallographic Studies
Crystallographic studies, such as those by M. Islam et al. (2015), also play a crucial role in comprehending the molecular structure and properties of these compounds. Investigations into the crystal structure of derivatives like 7,11-bis(2,4-dichlorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane -1,3,5,9-tetraone provide valuable information on molecular geometry, electronic properties, and intramolecular interactions. These studies are pivotal in tailoring the properties of these compounds for specific applications (Islam et al., 2015).
Properties
IUPAC Name |
4-N-(2,3-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5/c1-11-7-6-8-13(12(11)2)18-15-19-14(17)20-16(21-15)9-4-3-5-10-16/h6-8H,3-5,9-10H2,1-2H3,(H4,17,18,19,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMAXWPDQDAEIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC3(CCCCC3)N=C(N2)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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